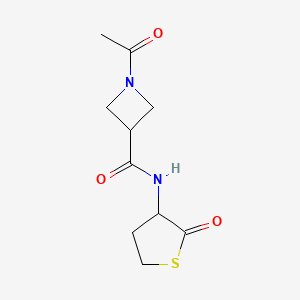
N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloropyridin-2-yl)-N-(2-hydroxypropyl)ethanediamide, also known as “CPHED”, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is commonly used as a reagent or catalyst in chemical synthesis. CPHED has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
CPHED has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of biologically active compounds and in the synthesis of polymers. Additionally, CPHED has been studied for its potential use in the production of pharmaceuticals and in the development of novel drug delivery systems.
Mécanisme D'action
The mechanism of action of CPHED is not yet fully understood. It is believed that the compound acts as a catalyst in the formation of carbon-carbon bonds and as a reagent in the formation of other chemical compounds. Additionally, it is thought to act as a proton donor in the formation of hydrogen bonds and as a nucleophile in the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPHED are not yet fully understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes, such as tyrosinase, and can also act as a scavenger of reactive oxygen species. Additionally, CPHED has been studied for its potential to modulate the activity of certain receptors, such as the G-protein coupled receptor.
Avantages Et Limitations Des Expériences En Laboratoire
CPHED has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound that is easy to handle and store. The main limitation of CPHED is its relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for CPHED. One potential direction is to further study its potential applications in the synthesis of biologically active compounds and in the development of novel drug delivery systems. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to improve the solubility of CPHED in water, which would expand its potential uses in laboratory experiments.
Méthodes De Synthèse
CPHED is synthesized through a process known as “pyridine-catalyzed Michael addition”. This method involves the addition of a nucleophile, such as a hydride, to an electrophilic carbon atom of an activated alkyne. The pyridine catalyst helps to activate the electrophilic carbon and stabilize the intermediate product. The reaction is typically carried out in an organic solvent, such as dichloromethane, and requires a base, such as triethylamine, to neutralize the acidic pyridine catalyst. The reaction typically proceeds within one hour and yields a product that is approximately 95% pure.
Propriétés
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-6(15)4-13-9(16)10(17)14-8-3-2-7(11)5-12-8/h2-3,5-6,15H,4H2,1H3,(H,13,16)(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVYNOBELKMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Chloropyridin-2-YL)-N-(2-hydroxypropyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate](/img/structure/B6502456.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502459.png)
![(2Z)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502463.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6502470.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502473.png)
![2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide](/img/structure/B6502482.png)
![(2Z)-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502484.png)
![3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6502499.png)
![1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502505.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6502513.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502521.png)
![1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B6502533.png)
![(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502556.png)
